molecular formula C31H32N4O5 B2808612 4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide CAS No. 866346-05-6

4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

Cat. No.: B2808612
CAS No.: 866346-05-6
M. Wt: 540.62
InChI Key: XXQYSGGPOLALCH-UHFFFAOYSA-N
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Description

4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, a nitrobenzyl group, and a cyclohexanecarboxamide moiety, which contribute to its unique chemical properties and potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the quinazolinone core and nitrobenzyl group suggests possible activity against certain diseases, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique chemical structure could impart desirable characteristics to these materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via nucleophilic substitution reactions using 3-nitrobenzyl halides and appropriate nucleophiles.

    Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the quinazolinone intermediate with N-phenethylcyclohexanecarboxamide using peptide coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form nitrobenzaldehyde or nitrobenzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The benzyl position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitrobenzaldehyde, nitrobenzoic acid.

    Reduction: Aminobenzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may interact with enzyme active sites, while the nitrobenzyl group could participate in redox reactions or binding interactions. The cyclohexanecarboxamide moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide
  • 4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxylate

Uniqueness

Compared to similar compounds, 4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclohexanecarboxamide moiety, in particular, may enhance its stability, solubility, and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O5/c36-29(32-18-17-22-7-2-1-3-8-22)25-15-13-23(14-16-25)20-34-30(37)27-11-4-5-12-28(27)33(31(34)38)21-24-9-6-10-26(19-24)35(39)40/h1-12,19,23,25H,13-18,20-21H2,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQYSGGPOLALCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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